molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Cat. No.: B104280
CAS No.: 94670-75-4
M. Wt: 219.01 g/mol
InChI Key: DDBULQVCBPPQPN-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) is a high-purity halogenated benzodioxole that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both bromine and fluorine substituents on an aromatic ring, makes it a valuable scaffold for constructing complex molecules via cross-coupling reactions, such as Suzuki or Buchwald–Hartwig amination . This compound is particularly significant in the development of bioactive molecules and positron emission tomography (PET) radiotracers. Recent research highlights its role as a precursor in the radiosynthesis of [18F]Anle138b, a potential PET tracer for targeting α-synuclein aggregates, which are implicated in Parkinson's disease and related neurodegenerative disorders . Researchers value this compound for its utility in Structure-Activity Relationship (SAR) studies, where it is used to create fluorinated analogs to enhance the potency, metabolic stability, and binding selectivity of drug candidates . Handling Note: This product is labeled with GHS07 hazard pictograms. Safety data indicates it may be harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBULQVCBPPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 5 Bromo 6 Fluorobenzo D 1 Dioxole

Classical and Established Synthetic Routes to 5-Bromo-6-fluorobenzo[d]frontiersin.orgacs.orgdioxole

Established synthetic approaches to 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole typically rely on a multi-step sequence starting from more readily available precursors. These methods prioritize the careful and sequential introduction of functional groups to ensure the desired regiochemistry of the final product.

Multi-Step Synthesis from Precursor Materials

A key strategy for the synthesis of 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole involves the transformation of a pre-functionalized benzodioxole derivative. A notable pathway commences with 6-bromobenzo[d] frontiersin.orgacs.orgdioxole, which serves as a crucial starting material. The synthesis of this precursor can be achieved through the bromination of benzo[d] frontiersin.orgacs.orgdioxole.

The multi-step synthesis can be conceptualized as follows:

Nitration: 6-bromobenzo[d] frontiersin.orgacs.orgdioxole is subjected to nitration to introduce a nitro group onto the aromatic ring. The directing effects of the bromo and dioxole ether groups influence the position of nitration, with the nitro group predominantly adding to the 5-position.

Reduction: The resulting 6-bromo-5-nitrobenzo[d] frontiersin.orgacs.orgdioxole is then reduced to the corresponding amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step yields the key intermediate, 5-amino-6-bromobenzo[d] frontiersin.orgacs.orgdioxole.

Diazotization: The amino group of 5-amino-6-bromobenzo[d] frontiersin.orgacs.orgdioxole is converted into a diazonium salt. This is typically carried out by treating the amine with sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid, at low temperatures. This process forms 6-bromobenzo[d] frontiersin.orgacs.orgdioxole-5-diazonium tetrafluoroborate.

Fluorination: The final step involves a Schiemann-type reaction, where the diazonium salt is thermally decomposed. This decomposition releases nitrogen gas and introduces a fluorine atom at the 5-position of the benzodioxole ring, yielding the target compound, 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole.

An alternative, though less direct, conceptual approach could involve starting with (6-bromobenzo[d] frontiersin.orgacs.orgdioxol-5-yl)methanol. This starting material can be converted to an azide, which could then potentially be transformed into an amine and subsequently subjected to the diazotization and fluorination sequence described above.

StepReactionReagents and ConditionsIntermediate/Product
1BrominationBromine, appropriate solvent6-bromobenzo[d] frontiersin.orgacs.orgdioxole
2NitrationNitrating agent (e.g., HNO₃/H₂SO₄)6-bromo-5-nitrobenzo[d] frontiersin.orgacs.orgdioxole
3ReductionReducing agent (e.g., SnCl₂/HCl)5-amino-6-bromobenzo[d] frontiersin.orgacs.orgdioxole
4DiazotizationNaNO₂, HBF₄, low temperature6-bromobenzo[d] frontiersin.orgacs.orgdioxole-5-diazonium tetrafluoroborate
5FluorinationThermal decomposition5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole

Regioselective Halogenation Strategies

The successful synthesis of 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole is highly dependent on the ability to control the position of halogen introduction. The directing effects of the substituents on the benzodioxole ring play a critical role in these electrophilic aromatic substitution reactions.

The oxygen atoms of the dioxole ring are ortho, para-directing and activating. This inherent directing effect must be carefully considered when planning the halogenation sequence.

Bromination: The initial bromination of benzo[d] frontiersin.orgacs.orgdioxole typically yields 5-bromobenzo[d] frontiersin.orgacs.orgdioxole as the major product due to the electronic activation of the para position relative to the dioxole oxygens. To achieve the desired 6-bromo isomer as a starting material, specific reaction conditions or a different synthetic strategy might be necessary, potentially involving blocking groups or alternative precursors.

Fluorination: Direct electrophilic fluorination of an aromatic ring is often challenging due to the high reactivity of fluorinating agents. Therefore, indirect methods, such as the Schiemann reaction described above, are traditionally employed. This method offers excellent regioselectivity as the position of the fluorine atom is predetermined by the location of the amino group.

Modern and Advanced Synthetic Techniques for 5-Bromo-6-fluorobenzo[d]frontiersin.orgacs.orgdioxole

Contemporary organic synthesis has seen the emergence of more efficient and selective methods for the functionalization of aromatic rings. These advanced techniques offer potential improvements over classical methods in terms of yield, selectivity, and environmental impact.

Catalytic Approaches to Benzo[d]frontiersin.orgacs.orgdioxole Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of unreactive C-H bonds. Palladium and copper catalysts, in particular, have been explored for the halogenation of aromatic compounds.

Palladium-Catalyzed C-H Halogenation: Palladium catalysts can facilitate the direct ortho-halogenation of aromatic compounds containing a directing group. While not yet specifically reported for 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole, it is conceivable that a suitably functionalized benzodioxole precursor could be halogenated at a specific position through a palladium-catalyzed C-H activation strategy. This would offer a more atom-economical route compared to traditional multi-step syntheses.

Copper-Catalyzed Halogenation: Copper-based catalysts are also known to promote halogenation reactions of aromatic systems. These methods often proceed under milder conditions than traditional electrophilic halogenations and can offer different regioselectivity profiles.

Development of Novel Reagents and Methodologies for Specific Halogenation

The development of new halogenating reagents has expanded the toolkit for organic chemists. For fluorination, electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are now commonly used. These reagents are more manageable and often provide higher selectivity than traditional fluorinating agents.

While the direct electrophilic fluorination of 5-bromobenzo[d] frontiersin.orgacs.orgdioxole at the 6-position would be a desirable one-step process, achieving the required regioselectivity in the presence of the bromo substituent and the activating dioxole ring would be a significant challenge. Research in this area would focus on optimizing reaction conditions and potentially employing directing groups to achieve the desired outcome.

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole, several green approaches could be considered.

Use of Greener Solvents: Traditional halogenation reactions often employ chlorinated solvents. The use of more environmentally benign solvents, such as ionic liquids, or even solvent-free conditions, can significantly reduce the environmental footprint of the synthesis.

Microreactor Technology: Performing halogenation reactions in microreactors offers several advantages, including enhanced safety, improved heat and mass transfer, and better control over reaction parameters. This can lead to higher yields, improved selectivity, and a reduction in by-product formation.

Enzymatic Halogenation: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Halogenase enzymes can introduce halogen atoms at specific positions on an aromatic ring under mild conditions. While not yet reported for this specific compound, the development of engineered halogenases could provide a future green synthetic route to 5-Bromo-6-fluorobenzo[d] frontiersin.orgacs.orgdioxole.

Synthetic Methodologies and Strategic Approaches for 5-Bromo-6-fluorobenzo[d]sigmaaldrich.comgoogle.comdioxole

While a definitive, high-yield synthesis for 5-Bromo-6-fluorobenzo[d] google.comdioxole is not extensively documented in publicly available literature, plausible synthetic routes can be postulated based on established principles of organic chemistry and known reactions for analogous compounds. The primary challenge lies in the regioselective introduction of the bromine and fluorine atoms onto the benzo[d] google.comdioxole core.

Two principal retrosynthetic approaches can be considered:

Bromination of a fluorinated precursor: This strategy involves the electrophilic bromination of 6-fluorobenzo[d] google.comdioxole. The fluorine atom is a moderate ortho-, para-director, while the dioxole ring is an activating group that also directs ortho- and para- to the oxygen atoms. The directing effects of both the fluorine and the dioxole moiety would favor the introduction of bromine at the 5-position.

Fluorination of a brominated precursor: Conversely, the synthesis could commence with 5-bromobenzo[d] google.comdioxole, followed by electrophilic or nucleophilic fluorination. However, achieving regioselectivity at the 6-position in the presence of a deactivating bromine atom presents a considerable challenge.

A potential synthetic pathway could involve a multi-step sequence starting from commercially available precursors, possibly involving diazotization followed by a Sandmeyer-type reaction to introduce one of the halogens.

Optimization of Reaction Yields and Efficiency in 5-Bromo-6-fluorobenzo[d]sigmaaldrich.comgoogle.comdioxole Production

Given the absence of a standardized protocol, the optimization of reaction yields and efficiency for the synthesis of 5-Bromo-6-fluorobenzo[d] google.comdioxole would be a crucial aspect of its production. Key parameters for optimization would include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.

For the electrophilic bromination of 6-fluorobenzo[d] google.comdioxole, a variety of brominating agents could be explored. The table below illustrates hypothetical reaction conditions and their potential impact on the yield of the desired product.

EntryBrominating AgentCatalystSolventTemperature (°C)Hypothetical Yield (%)
1Br₂FeBr₃Dichloromethane0 - 2545
2N-Bromosuccinimide (NBS)Acetic AcidAcetonitrile (B52724)2560
3Br₂ZeoliteDichloromethane2555
4N-Bromosuccinimide (NBS)Trifluoroacetic acidDichloromethane065

Current Challenges and Future Directions in 5-Bromo-6-fluorobenzo[d]sigmaaldrich.comgoogle.comdioxole Synthesis Research

Future research in this area should focus on the development of novel, regioselective synthetic methods. This could involve the exploration of:

Advanced Catalytic Systems: The use of highly selective catalysts, such as specifically designed zeolites or transition metal catalysts, could improve the regioselectivity of the halogenation steps.

Ortho-directing Groups: The temporary introduction of a directing group could facilitate the selective halogenation at the desired positions.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, potentially leading to improved yields and safety profiles.

The development of a robust and efficient synthesis of 5-Bromo-6-fluorobenzo[d] google.comdioxole would provide chemists with a valuable building block for the creation of new molecules with potential applications in various fields of chemical research.

Electrophilic Aromatic Substitution Reactions on the 5-Bromo-6-fluorobenzo[d]rsc.orgrsc.orgdioxole Core

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

The orientation of incoming electrophiles is determined by the cumulative directing effects of the dioxole ring, the bromine atom, and the fluorine atom. The benzo[d] rsc.orgrsc.orgdioxole group is an activating group due to the electron-donating resonance effect of the oxygen atoms, which enriches the aromatic ring with electron density. This effect directs incoming electrophiles to the ortho and para positions. Both bromine and fluorine are deactivating due to their strong inductive electron-withdrawing effects, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In 5-Bromo-6-fluorobenzo[d] rsc.orgrsc.orgdioxole, the two available positions for substitution are C4 and C7. The directing effects of the existing substituents on these positions are summarized below.

Interactive Data Table: Predicted Directing Effects for Electrophilic Aromatic Substitution

SubstituentEffect TypeInfluence on C4Influence on C7
Benzo[d] rsc.orgrsc.orgdioxole Activating, o,p-directingOrthoOrtho
Bromine (at C5) Deactivating, o,p-directingOrthoPara (less favored)
Fluorine (at C6) Deactivating, o,p-directingPara (less favored)Ortho

Considering these combined effects, both the C4 and C7 positions are activated by the powerful ortho-directing effect of the dioxole ring. However, the C4 position is ortho to the bromine atom, while the C7 position is ortho to the fluorine atom. Given that fluorine is more electronegative than bromine, it exerts a stronger deactivating inductive effect. Consequently, electrophilic attack is predicted to occur preferentially at the C4 position , which is electronically more favorable and less sterically hindered compared to the C7 position, which is flanked by the fluorine atom.

Halogens deactivate aromatic rings towards electrophilic substitution due to their high electronegativity, which withdraws electron density from the ring through the sigma framework (inductive effect). This makes the ring less nucleophilic and slows the rate-determining step of electrophilic attack. libretexts.org The reactivity of halogens decreases down the group; thus, fluorine exerts the strongest deactivating inductive effect, followed by chlorine and bromine. studymind.co.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 5-Bromo-6-fluorobenzo[d]rsc.orgrsc.orgdioxole

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-poor aromatic ring with a strong nucleophile. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub The benzo[d] rsc.orgrsc.orgdioxole ring is electron-donating, which is unfavorable for SNAr. The halogen substituents themselves are not strongly activating in the way a nitro group is. Consequently, 5-Bromo-6-fluorobenzo[d] rsc.orgrsc.orgdioxole is expected to be relatively unreactive towards SNAr, requiring harsh conditions such as high temperatures and very strong nucleophiles. youtube.com

However, if a reaction were forced, a nucleophile could attack either the carbon bearing the bromine (C5) or the carbon bearing the fluorine (C6).

Attack at C5: Displacement of the bromide ion.

Attack at C6: Displacement of the fluoride ion.

The rate-determining step in the SNAr mechanism is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key. A more electronegative atom is better at stabilizing the negative charge that develops on the carbon under attack. Therefore, the carbon attached to fluorine (C6) is more electrophilic and more susceptible to nucleophilic attack than the carbon attached to bromine (C5).

Thermodynamically, the stability of the Meisenheimer complex intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. While the halogens on 5-Bromo-6-fluorobenzo[d] rsc.orgrsc.orgdioxole are not ideal activating groups, the fluorine at C6 would provide better stabilization for an intermediate formed by attack at C5 (ortho position) than the bromine at C5 would for an intermediate formed by attack at C6. Despite this, the leaving group ability dominates. The displacement of fluorine is generally faster than the displacement of bromine in SNAr reactions. rsc.org

Interactive Data Table: Predicted Parameters for SNAr Reactions

ParameterDisplacement of Bromine (at C5)Displacement of Fluorine (at C6)Rationale
Leaving Group Bromide (Br⁻)Fluoride (F⁻)Fluoride is a poorer leaving group in terms of bond strength, but this is not the rate-determining factor.
Site of Attack C5C6C6 is more electrophilic due to the higher electronegativity of fluorine.
Predicted Kinetic Rate SlowerFasterThe rate-determining step (nucleophilic attack) is faster at the more electron-poor C-F bond. wikipedia.orgmasterorganicchemistry.com
Required Conditions Very HarshHarshThe ring lacks strong activation, necessitating forcing conditions for either pathway.

Organometallic Cross-Coupling Reactions of 5-Bromo-6-fluorobenzo[d]rsc.orgrsc.orgdioxole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. merckmillipore.com These reactions typically involve the reaction of an organometallic reagent with an organic halide. nih.gov The reactivity of aryl halides in the key oxidative addition step generally follows the order I > Br >> Cl >> F.

This reactivity difference allows for highly selective reactions on polyhalogenated aromatic compounds. In 5-Bromo-6-fluorobenzo[d] rsc.orgrsc.orgdioxole, the C-Br bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the much stronger and less reactive C-F bond. nih.gov This chemoselectivity enables the bromine atom to be selectively replaced while leaving the fluorine atom intact.

Various cross-coupling reactions could be selectively performed at the C5 position.

Interactive Data Table: Predicted Selective Cross-Coupling Reactions

Reaction NameOrganometallic ReagentTypical CatalystExpected Product Structure
Suzuki Coupling Aryl-B(OH)₂Pd(PPh₃)₄ / Base5-Aryl-6-fluorobenzo[d] rsc.orgrsc.orgdioxole
Stille Coupling R-Sn(Bu)₃Pd(PPh₃)₄5-R-6-fluorobenzo[d] rsc.orgrsc.orgdioxole
Heck Coupling AlkenePd(OAc)₂ / Base5-Alkenyl-6-fluorobenzo[d] rsc.orgrsc.orgdioxole
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Base5-Alkynyl-6-fluorobenzo[d] rsc.orgrsc.orgdioxole
Buchwald-Hartwig Amine (R₂NH)Pd catalyst / Ligand / Base5-(R₂N)-6-fluorobenzo[d] rsc.orgrsc.orgdioxole

These reactions are predicted to proceed with high selectivity for the C-Br bond, making 5-Bromo-6-fluorobenzo[d] rsc.orgrsc.orgdioxole a useful building block for introducing a substituent at the C5 position, while retaining the fluorine at C6 for potential subsequent transformations under different reaction conditions.

An in-depth analysis of the chemical reactivity and mechanistic pathways of 5-Bromo-6-fluorobenzo[d] prepchem.comgoogle.comdioxole reveals its utility as a versatile building block in modern organic synthesis. This article explores various palladium and nickel-catalyzed cross-coupling reactions, radical transformations, and stereochemical considerations involving this fluorinated benzodioxole derivative.

Derivatization and Functionalization Strategies of 5 Bromo 6 Fluorobenzo D 1 Dioxole for Novel Molecular Architectures

Synthetic Approaches for Substituted Benzo[d]evitachem.comnih.govdioxole Derivatives

The strategic modification of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole is primarily centered on the reactivity of the carbon-bromine bond, a common and effective handle for introducing molecular complexity.

Strategies for Carbon-Carbon Bond Formation at Varied Positions

Palladium-catalyzed cross-coupling reactions are the cornerstone for forging new carbon-carbon bonds at the 5-position of the benzodioxole ring. These methodologies are celebrated for their efficiency, functional group tolerance, and the ability to create a wide range of structural motifs.

Suzuki-Miyaura Coupling: This reaction stands as a preeminent method for the formation of biaryl structures and for introducing alkyl, alkenyl, and alkynyl groups. nih.govtcichemicals.com The general scheme involves the reaction of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be tailored to optimize yields and accommodate a variety of coupling partners. nih.gov

Heck Reaction: The Heck reaction provides a powerful tool for the arylation or vinylation of the benzodioxole core by coupling it with an alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgnih.gov This method involves the coupling of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. organic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and other architecturally interesting frameworks.

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-MiyauraOrganoboron (e.g., Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)C-C (Aryl, Alkyl, etc.)
HeckAlkene (e.g., R-CH=CH₂)Pd(OAc)₂, Ligand, BaseC-C (Vinyl)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Alkynyl)

Methodologies for Carbon-Heteroatom (N, O, S) Bond Introduction

The introduction of nitrogen, oxygen, and sulfur functionalities is crucial for modulating the physicochemical and biological properties of the resulting molecules. Transition metal-catalyzed cross-coupling reactions are again at the forefront of these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. The selection of the appropriate palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. libretexts.org

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical yet still relevant method for forming carbon-oxygen and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole with alcohols, phenols, or thiols. While traditional Ullmann reactions often require harsh conditions, modern iterations with improved catalyst systems and ligands have enabled these transformations to proceed under milder conditions. nih.gov

Reaction Reactant Catalyst (Typical) Resulting Bond
Buchwald-Hartwig AminationAmine (R-NH₂)Pd₂(dba)₃, Ligand, BaseC-N
Ullmann CondensationAlcohol/Phenol (R-OH)CuI, Ligand, BaseC-O
Ullmann CondensationThiol (R-SH)CuI, Ligand, BaseC-S

Exploitation of the Benzo[d]evitachem.comnih.govdioxole Ring System for Further Chemoselective Transformations

The benzodioxole ring system itself, while generally stable, can be a platform for further transformations. The fluorine atom at the 6-position, while less reactive than the bromine, can potentially undergo nucleophilic aromatic substitution under specific, often forcing, conditions. The electron-donating nature of the dioxole moiety can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, although the presence of the deactivating halogens complicates this.

Rational Design and Synthesis of Complex Molecules Utilizing 5-Bromo-6-fluorobenzo[d]evitachem.comnih.govdioxole as a Core Synthon

The true value of 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole lies in its application as a central building block in the synthesis of complex, often biologically active, molecules. A notable example is its potential use in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnuph.edu.uanih.gov PARP inhibitors are a class of targeted cancer therapeutics, and many of them feature complex heterocyclic cores. The functional handles on 5-Bromo-6-fluorobenzo[d] evitachem.comnih.govdioxole allow for its incorporation into these intricate structures through sequential cross-coupling and other bond-forming reactions.

For instance, a synthetic strategy could involve an initial Suzuki-Miyaura or Sonogashira coupling at the 5-position to introduce a key structural fragment, followed by a Buchwald-Hartwig amination to append a nitrogen-containing heterocycle. This step-wise approach allows for the controlled and convergent assembly of complex molecular targets.

Research into Regioselective Functionalization Beyond the Bromine and Fluorine Positions

While the bromine at the 5-position is the most reactive site for many transformations, research into the regioselective functionalization at other positions of the benzodioxole ring is an area of ongoing interest. Directed ortho-metalation (DoM) strategies could potentially be employed to introduce substituents at the 4- or 7-positions. This would involve the use of a directing group to guide a strong base to deprotonate a specific C-H bond, followed by quenching with an electrophile. However, the interplay of the existing fluoro and dioxole substituents would need to be carefully considered to achieve the desired regioselectivity.

Role of 5 Bromo 6 Fluorobenzo D 1 Dioxole As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds for Research

The structural attributes of 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole make it an invaluable precursor for the construction of various pharmacologically significant scaffolds. The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final molecule.

5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole serves as a foundational reagent in the synthesis of complex heterocyclic systems, which are core components of many therapeutic agents. For instance, it is a key intermediate in the synthesis of 2-alkynyl- and 2-alkenylpyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. coompo.com These compounds have been investigated for their potential as adenosine (B11128) A2a receptor antagonists, a class of drugs with applications in treating conditions such as Parkinson's disease and cancer. coompo.com The synthesis involves leveraging the bromo- and fluoro-substituents to introduce further complexity and build the intricate triazolopyrimidine ring system.

The benzodioxole moiety itself is a recognized pharmacophore present in numerous biologically active molecules. Its incorporation can modulate a compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of the bromo and fluoro groups on this scaffold allows for regioselective modifications, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic profiles of naturally occurring bioactive compounds. researchgate.net While direct evidence of 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole's use in the analogue synthesis of specific natural products is not extensively documented in publicly available literature, its structural motifs are present in various natural product classes. The benzodioxole core is found in numerous natural products with a wide range of biological activities. worldresearchersassociations.com

The principles of diverted total synthesis (DTS) allow for the modification of synthetic routes to natural products to create analogues. researchgate.net A versatile intermediate like 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole could theoretically be integrated into such synthetic strategies to produce novel analogues of natural products containing the benzodioxole scaffold. The bromo and fluoro substituents offer opportunities for late-stage functionalization, a key tactic in generating structural diversity. mdpi.com

Utility in Materials Science Research for the Construction of Specialty Monomers

The unique electronic and structural characteristics of 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole also lend themselves to applications in materials science. The presence of the polarizable bromine atom and the electron-withdrawing fluorine atom can influence the photophysical and electronic properties of polymers and other materials derived from it.

While specific examples of specialty monomers derived directly from 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole are not prevalent in the reviewed literature, the broader class of benzodioxole derivatives has been explored in the synthesis of functional materials. For instance, dioxole-functionalized metal-organic frameworks (MOFs) have been synthesized, demonstrating the utility of this core structure in creating porous materials with potential applications in gas storage and catalysis. evitachem.com The bromo and fluoro substituents on 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole provide reactive sites for polymerization reactions, such as Suzuki or Stille couplings, which are common methods for synthesizing conjugated polymers used in organic electronics.

Research Applications in the Synthesis of Agrochemical and Specialty Chemical Intermediates

5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole has been identified as a key reagent in the synthesis of novel herbicides. coompo.com Specifically, it is utilized in the preparation of 4-amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidine-4-carboxylates. coompo.com These classes of compounds have shown promise as effective agents for weed control. The synthesis of these complex agrochemicals relies on the reactivity of the bromo and fluoro groups to build the desired heterocyclic systems.

Beyond herbicides, the benzodioxole moiety is a common feature in various specialty chemicals, including insecticides. For example, 5-Bromo-1,3-benzodioxole is a precursor to Piperonyl Butoxide, a well-known synergist that enhances the efficacy of certain pesticides. medchemexpress.com While not the exact same compound, this highlights the general importance of brominated benzodioxoles in the agrochemical industry. The specific substitution pattern of 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole could be exploited to develop new agrochemical intermediates with potentially improved properties.

Strategic Integration into Multi-component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency and atom economy. nih.gov

While the direct participation of 5-Bromo-6-fluorobenzo[d] coompo.comsmolecule.comdioxole in a named multi-component reaction is not explicitly detailed in the available search results, its functional groups make it a prime candidate for integration into MCR strategies. The bromine atom can participate in various palladium-catalyzed MCRs, while the aromatic ring can undergo reactions such as the Biginelli or Hantzsch reactions under appropriate conditions. The development of novel MCRs incorporating this versatile building block could provide rapid access to diverse libraries of complex molecules for screening in drug discovery and materials science. bohrium.com

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural and Mechanistic Insights of 5 Bromo 6 Fluorobenzo D 1 Dioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced two-dimensional (2D) techniques, provides a complete picture of its molecular architecture.

Interpretation of ¹H, ¹³C, and ¹⁹F NMR Data

The substitution pattern of 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole—with two aromatic protons, a dioxole methylene (B1212753) group, and fluorine and bromine atoms—gives rise to a distinct and predictable set of NMR signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons (H-4 and H-7): The electron-withdrawing effects of the halogen substituents and the electron-donating nature of the dioxole oxygen atoms influence the chemical shifts of the two aromatic protons. The proton at the C-7 position is anticipated to appear at a slightly upfield position compared to the proton at the C-4 position, due to the ortho-relationship with the dioxole oxygen. The fluorine atom at C-6 will couple to the adjacent H-7, resulting in a doublet. The bromine at C-5 will primarily exert an inductive effect.

Methylene Protons (O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet in the range of 5.9-6.1 ppm.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 6.9 - 7.1 s -
H-7 6.8 - 7.0 d ³J(H-F) ≈ 6-8

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique carbon signals. The chemical shifts are significantly influenced by the attached atoms (O, F, Br). A key feature is the presence of carbon-fluorine (C-F) coupling, which can be observed over one or more bonds and is highly diagnostic.

Aromatic Carbons: The carbons directly bonded to fluorine (C-6) and bromine (C-5) will show the most significant shifts. The C-F bond will result in a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller two- or three-bond couplings to fluorine.

Methylene Carbon: The carbon of the O-CH₂-O group is expected to resonate around 101-103 ppm.

Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (J, Hz)
C-4 108 - 112 ⁴J(C-F) ≈ 1-3
C-5 110 - 115 (C-Br) ³J(C-F) ≈ 4-6
C-6 148 - 152 (C-F) ¹J(C-F) ≈ 240-250
C-7 103 - 107 ²J(C-F) ≈ 20-25
C-4a 144 - 148 ³J(C-F) ≈ 3-5
C-7a 147 - 151 ²J(C-F) ≈ 12-15

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for fluorinated compounds. huji.ac.ilwikipedia.org For 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole, a single resonance is expected. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. nih.gov This signal will be split into a doublet due to coupling with the ortho proton (H-7). huji.ac.il

Predicted ¹⁹F NMR Data

Nucleus Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. ipb.ptyale.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a cross-peak between the aromatic proton H-7 and the fluorine at position 6 (if an H-F COSY is performed), confirming their ortho relationship. A standard ¹H-¹H COSY would primarily be used to confirm the absence of coupling for the H-4 and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-4, H-7, and the methylene protons to their corresponding ¹³C signals (C-4, C-7, and the O-CH₂-O carbon), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole would include:

The H-4 proton correlating to C-5, C-7a, and the O-CH₂-O carbon.

The H-7 proton correlating to C-5, C-6, and C-4a.

The methylene protons correlating to C-4a and C-7a. These correlations would unambiguously confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY spectrum could show a correlation between the methylene protons and the H-7 proton, providing further confirmation of the structure and information about the molecule's preferred conformation.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. lcms.cz For 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole (C₇H₄BrFO₂), HRMS is critical for confirming its identity. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺•) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by two mass units.

Calculated Exact Masses for HRMS Analysis

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺• (with ⁷⁹Br) C₇H₄⁷⁹BrFO₂ 233.9382

The experimental measurement of these exact masses to within a few parts per million (ppm) of the calculated values provides unambiguous confirmation of the molecular formula.

Integration with Chromatographic Techniques (e.g., GC-MS, LC-MS)

Coupling mass spectrometry with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of complex mixtures and the purification of samples prior to MS analysis. hpst.czresearchgate.net

GC-MS: 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole is a semi-volatile compound, making it well-suited for analysis by GC-MS. unar.ac.id In this technique, the compound is vaporized and separated from other components on a GC column before entering the mass spectrometer, where electron ionization (EI) is typically used. EI is a high-energy ionization method that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for identification.

LC-MS: While GC-MS is suitable, LC-MS could also be employed, particularly for analyzing derivatives or reaction mixtures that may contain less volatile or thermally sensitive compounds. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used with LC-MS, often resulting in less fragmentation and a more prominent molecular ion peak.

Fragmentation Pathway Analysis: Under electron ionization (EI) in a GC-MS, the molecular ion of 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole would be expected to undergo fragmentation. libretexts.org A plausible fragmentation pathway would involve:

Loss of a bromine radical: [M - Br]⁺, leading to an ion at m/z 155.

Loss of carbon monoxide: A common fragmentation for dioxole rings is the loss of CO, which could occur after the initial loss of Br, leading to a fragment at m/z 127.

Cleavage of the dioxole ring: Loss of a formaldehyde (B43269) (CH₂O) unit is also possible. The specific fragmentation pattern serves as a structural fingerprint, and analysis of these patterns in derivatives can provide insights into the location of different functional groups. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The key vibrational modes expected for this molecule include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands between 1450 and 1620 cm⁻¹ are characteristic of the benzene (B151609) ring.

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C bonds in the dioxole ring are expected in the 1250-1000 cm⁻¹ region. These are often strong bands in the IR spectrum.

O-CH₂-O Group Vibrations: The methylene group will have characteristic stretching (~2900 cm⁻¹) and bending (~1400-1450 cm⁻¹) modes.

C-F Stretching: A strong absorption band typically appears in the 1250-1000 cm⁻¹ region. This band can sometimes overlap with C-O stretches, but its intensity is often a distinguishing feature.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: The pattern of bands in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.

Predicted Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3000 - 3100 Medium Medium
CH₂ Stretch (Dioxole) 2880 - 2950 Medium Medium
Aromatic C=C Stretch 1450 - 1620 Medium-Strong Strong
C-O-C Asymmetric Stretch 1220 - 1260 Strong Weak
C-F Stretch 1180 - 1230 Strong Weak
C-O-C Symmetric Stretch 1020 - 1050 Strong Medium

By combining these advanced spectroscopic and spectrometric methods, a complete and unambiguous structural assignment of 5-Bromo-6-fluorobenzo[d] orientjchem.orgresearchgate.netdioxole can be achieved, providing a solid foundation for further research into its chemical properties and applications.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole, obtaining a single crystal suitable for X-ray diffraction would yield a precise model of the molecule.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of individual atoms can be resolved. nih.gov While specific crystallographic data for 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole is not publicly available, analysis of related halogenated aromatic structures provides insight into the expected findings. For instance, studies on compounds like 5,6-dibromoacenaphthene have successfully determined crystal structures from powder diffraction data, revealing details about molecular packing and intermolecular interactions. scienceasia.org

A crystallographic study of 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole would reveal critical information about intermolecular interactions, which govern the material's bulk properties. The presence of bromine and fluorine atoms introduces the potential for specific non-covalent interactions:

Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can interact favorably with electron-rich atoms on adjacent molecules. kyoto-u.ac.jpnih.gov

π-π Stacking: The aromatic benzodioxole ring can engage in stacking interactions with neighboring molecules, influencing the crystal packing. The study of 5,6-dibromoacenaphthene, for example, identified interplanar π-π interactions with an average distance of 3.57(9) Å. scienceasia.org

Dipole-Dipole Interactions: The molecule's polarity, arising from the electronegative fluorine, bromine, and oxygen atoms, will contribute to its crystal lattice energy through dipole-dipole forces.

Table 1: Illustrative Crystallographic Data Expected for a Halogenated Benzodioxole Derivative
ParameterDescriptionExample Value/Information
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P21/n
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 7.8 Å, b = 11.6 Å, c = 11.6 Å, β = 107.1°
Key Intermolecular InteractionsNon-covalent forces defining the crystal packing.Halogen bonding, π-π stacking

Application of Advanced Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism, Fluorescence) for Electronic Structure and Photophysical Properties in Mechanistic Research

Spectroscopic techniques that probe electronic transitions are vital for understanding the photophysical properties of molecules and for monitoring chemical reactions.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). The substitution pattern on the benzodioxole ring significantly influences its electronic structure and, consequently, its UV-Vis absorption spectrum. The introduction of a bromine atom (an auxochrome) and a fluorine atom can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent benzodioxole molecule. While specific spectra for 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole are not detailed in available literature, the principles of substituent effects on aromatic systems are well-established.

Fluorescence Spectroscopy provides information on the emission of light from an excited electronic state as it returns to the ground state. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the lifetime of the excited state are key parameters. Fluorine substitution can, in some cases, enhance fluorescence quantum yields. researchgate.net However, the presence of the heavier bromine atom can also lead to increased intersystem crossing to the triplet state, potentially quenching fluorescence. Studying the fluorescence properties of 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole and its reaction products can provide mechanistic insights, for example, by detecting the formation or consumption of fluorescent species.

Circular Dichroism (CD) Spectroscopy is used for chiral molecules, measuring the differential absorption of left- and right-circularly polarized light. While 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole itself is achiral, CD spectroscopy would be an essential tool for characterizing chiral derivatives or studying their interactions with chiral environments (e.g., proteins).

Table 2: Summary of Advanced Spectroscopic Methods and Potential Insights
TechniqueProperty MeasuredInformation Gained for 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole
UV-Vis SpectroscopyLight absorption by electronic transitions.Determination of λmax, effects of substituents on π-electron system.
Fluorescence SpectroscopyLight emission from excited states.Fluorescence quantum yield, excited-state lifetime, potential for reaction monitoring.
Circular DichroismDifferential absorption of polarized light.Stereochemical analysis of chiral derivatives.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation Method Development in Research

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and isolating target compounds during research and development. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The separation of halogenated aromatic compounds can be challenging due to their similar properties. researchgate.net Specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity through interactions like π-π and dipole-dipole interactions, which are beneficial for separating halogenated isomers. researchgate.netchromforum.org Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from impurities or starting materials.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given its structure, 5-Bromo-6-fluorobenzo[d] lgcstandards.combldpharm.comdioxole may be amenable to GC analysis. This technique is highly effective for separating isomers of halogenated compounds and can achieve very high resolution. rsc.org A low-to-mid polarity capillary column (e.g., DB-5 or DB-624) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. GC-MS is particularly powerful as it provides both retention time for quantification and mass spectral data for structural confirmation of the analyte and any impurities.

Both HPLC and GC are crucial for:

Purity Assessment: Quantifying the purity of synthesized batches and identifying potential impurities.

Reaction Monitoring: Tracking the progress of a chemical reaction by measuring the consumption of reactants and the formation of products over time.

Isolation Method Development: Scaling up analytical separations to preparative chromatography for the purification of the final compound. sielc.com

Table 3: Typical Chromatographic Conditions for Analysis of Halogenated Aromatics
TechniqueStationary Phase (Column)Typical Mobile Phase / Carrier GasDetectorApplication
HPLCC18, Phenyl-Hexyl, PFPAcetonitrile/Water or Methanol/Water mixturesUV-Vis (Diode Array Detector)Purity assessment, reaction monitoring, isolation
GCDB-5, DB-624 (polysiloxane-based)Helium, HydrogenFID, MSSeparation of volatile impurities and isomers

Theoretical and Computational Chemistry Studies of 5 Bromo 6 Fluorobenzo D 1 Dioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic environment of a molecule. These methods can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding molecular stability and reactivity.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the electronic structure of molecules by calculating the electron density, from which various properties can be derived. mdpi.comrsc.org For 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms.

From this optimized structure, a wealth of information can be obtained. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's geometry. Furthermore, electronic properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. The MEP, for instance, maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions. scholarsresearchlibrary.com

Table 1: Illustrative DFT-Calculated Properties for 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole Note: These are hypothetical values for illustrative purposes, based on typical calculations for similar molecules.

PropertyCalculated ValueMethod/Basis Set
Total Energy-3145.7 HartreeB3LYP/6-311++G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-311++G(d,p)
HOMO Energy-6.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.6 eVB3LYP/6-311++G(d,p)

Molecular Orbital Analysis and Fukui Function Calculations

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. semanticscholar.orgcam.ac.uk

Fukui functions take this analysis a step further by identifying which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attack. scholarsresearchlibrary.comsemanticscholar.org These functions are derived from changes in electron density as electrons are added or removed. For 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole, Fukui calculations would pinpoint the most reactive sites, providing a more granular view of its reactivity profile than the MEP alone. For instance, such calculations could determine whether electrophilic attack is more likely to occur on one of the oxygen atoms or a specific carbon on the aromatic ring. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis of 5-Bromo-6-fluorobenzo[d]nih.govarxiv.orgdioxole Transformations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. acs.orgarxiv.org This involves locating not only the stable intermediates but also the high-energy transition states that connect them. rsc.orgresearchgate.net For 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole, one could investigate, for example, a nucleophilic aromatic substitution reaction where the bromine atom is displaced.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule at zero Kelvin, Molecular Dynamics (MD) simulations provide a view of molecular behavior over time at finite temperatures. acs.orgresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole, MD simulations would be particularly useful for studying the flexibility of the dioxole ring. The five-membered ring is not planar and can adopt different puckered conformations, such as the "envelope" or "twist" forms. MD simulations can reveal the relative energies of these conformers and the energy barriers for interconversion between them. arxiv.orgaip.org Furthermore, by simulating a system containing multiple molecules, MD can provide detailed information about intermolecular interactions, such as stacking, hydrogen bonding (if applicable in a given environment), and van der Waals forces, which govern the condensed-phase properties of the compound.

Prediction of Spectroscopic Parameters for Enhanced Experimental Data Interpretation

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net DFT calculations, for instance, can accurately predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. researchgate.netarxiv.org By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule (e.g., C-H stretch, C=C bend).

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated with high accuracy. acs.org The gauge-including atomic orbital (GIAO) method is commonly employed for this purpose. nih.gov Theoretical prediction of ¹H and ¹³C NMR spectra for 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole would aid in the assignment of signals in an experimentally obtained spectrum, confirming the connectivity and electronic environment of each atom.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data Note: These are hypothetical values for illustrative purposes. Experimental values would be required for actual comparison.

Spectroscopic ParameterPredicted Value (DFT)Hypothetical Experimental Value
¹³C Chemical Shift (C-Br)115 ppm114 ppm
¹³C Chemical Shift (C-F)150 ppm (d, J=245 Hz)149 ppm (d, J=243 Hz)
IR Frequency (C-F stretch)1250 cm⁻¹1245 cm⁻¹
IR Frequency (Aromatic C=C stretch)1480 cm⁻¹1478 cm⁻¹

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Analogue Design and Virtual Screening

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity or a specific property. drugdesign.org

In the context of 5-Bromo-6-fluorobenzo[d] nih.govarxiv.orgdioxole, if this molecule were identified as a lead compound for a particular biological target, QSAR studies would be instrumental in designing more potent analogues. nih.gov A QSAR study would involve:

Creating a Dataset: Synthesizing or virtually designing a series of analogues of the lead compound with varied substituents.

Calculating Descriptors: For each analogue, calculating a range of molecular descriptors that quantify various aspects of their structure (e.g., lipophilicity (logP), molecular weight, electronic properties, shape).

Model Building: Using statistical methods to build a regression model that links the descriptors to the measured biological activity.

Virtual Screening: Using the validated QSAR model to predict the activity of a large library of virtual compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.comresearchgate.net

This approach streamlines the design-synthesis-test cycle, making the process of developing new molecules with desired properties more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-6-fluorobenzo[d][1,3]dioxole, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of benzo[d][1,3]dioxole precursors. For bromination, electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) is common. Fluorination may employ agents like Selectfluor or DAST under anhydrous conditions. Key parameters include temperature control (0–25°C for bromination; −20°C for fluorination to minimize side reactions) and stoichiometric ratios of halogenating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dioxole methylene protons (δ 5.2–5.5 ppm). Fluorine substituents cause splitting patterns due to ¹⁹F coupling.
  • IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M]⁺ at m/z 234 for C₇H₃BrFO₂). Cross-reference with PubChem or crystallographic databases for spectral matches .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : For cytotoxicity screening:

  • MTT/PrestoBlue Assays : Test against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination. Use non-brominated analogs as controls to assess halogen effects.
  • Antimicrobial Disk Diffusion : Assess inhibition zones against S. aureus or E. coli. Include positive controls (e.g., ampicillin) and solvent blanks.
  • Dose-Response Curves : Use concentrations from 1 nM to 100 µM; triplicate runs ensure reproducibility. Data interpretation should account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. What strategies can optimize the cytotoxic activity of this compound derivatives against resistant cancer cell lines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 4 to enhance electrophilicity. Replace bromine with iodine for heavier halogen bonding (e.g., IC₅₀ reduction from 25 µM to 12 µM in MCF-7) .
  • Prodrug Design : Mask hydroxyl groups with acetyl or PEG moieties to improve solubility and bioavailability. Hydrolysis under physiological conditions releases the active compound.
  • Combination Therapy : Screen with cisplatin or paclitaxel to assess synergistic effects. Use Chou-Talalay analysis to quantify combination indices (CI <1 indicates synergy) .

Q. How do crystallographic data assist in understanding the reactivity of halogenated benzo[d][1,3]dioxole compounds?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Bond Angles/Lengths : C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) distances influence electrophilic substitution sites. Distorted dioxole ring angles (e.g., 105° vs. 109° in benzene) increase ring strain, enhancing reactivity .
  • Packing Interactions : Halogen bonds (Br···O/N) stabilize crystal lattices and predict intermolecular interactions in biological targets (e.g., kinase active sites). Use Mercury software to analyze Hirshfeld surfaces .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • ADME Profiling : Perform liver microsome assays to assess metabolic stability (e.g., t₁/₂ >60 min suggests suitability for in vivo use). Use LC-MS to identify metabolites.
  • Pharmacokinetic Studies : Administer IV/oral doses in rodent models; measure plasma concentration-time curves. Low bioavailability (<20%) may explain efficacy gaps.
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs vs. off-target tissues. Adjust formulations (e.g., liposomal encapsulation) to enhance delivery .

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